4-Bromophenylalanine hydrochloride
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Overview
Description
4-Bromophenylalanine hydrochloride is an organic compound that contains a phenylalanine group with a bromine atom attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties. The molecular formula of this compound is C9H11BrClNO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenylalanine hydrochloride typically involves the bromination of phenylalanine. One common method includes the use of bromine in an aqueous solution to achieve the bromination of the phenylalanine molecule. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of 4-bromoaniline followed by a Sandmeyer reaction to introduce the phenylalanine moiety. The final product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylalanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxyl groups in the phenylalanine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction of the carboxyl group can yield alcohol derivatives.
Scientific Research Applications
4-Bromophenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying protein structure and function by incorporating it into peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-Bromophenylalanine hydrochloride involves its incorporation into peptides and proteins, where it can affect their structure and function. The bromine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the overall conformation of the molecules. Additionally, the compound can act as a precursor for the synthesis of other biologically active molecules .
Comparison with Similar Compounds
4-Iodophenylalanine: Similar to 4-Bromophenylalanine hydrochloride but with an iodine atom instead of bromine.
4-Chlorophenylalanine: Contains a chlorine atom instead of bromine.
4-Fluorophenylalanine: Contains a fluorine atom instead of bromine.
Uniqueness: this compound is unique due to the specific properties imparted by the bromine atom, such as its size and electronegativity, which can influence the reactivity and interactions of the compound. This makes it particularly useful in applications where these properties are advantageous .
Biological Activity
4-Bromophenylalanine hydrochloride, a derivative of phenylalanine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activities associated with this compound, supported by case studies, research findings, and data tables.
This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring. This modification enhances its hydrophobicity and can influence interactions with biological molecules. The compound is often utilized in studies involving protein engineering and bioluminescence imaging.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Protein Engineering : It has been incorporated into proteins to study the effects of non-canonical amino acids on protein structure and function. For instance, variants of aequorin incorporating 4-bromophenylalanine have shown altered bioluminescence properties, which are valuable for imaging applications in live organisms .
- Biocatalysis : Research indicates that 4-bromophenylalanine can be synthesized using engineered enzymes, showcasing its potential as a substrate in biocatalytic processes. This has implications for the production of pharmaceutical compounds .
- Pharmacological Effects : The compound has been studied for its effects on various biological systems, including its role in influencing anabolic hormone secretion and muscle recovery during physical exertion .
Case Study 1: Bioluminescence Imaging
A study explored the incorporation of 4-bromophenylalanine into aequorin variants. The results demonstrated that these variants exhibited longer bioluminescence half-lives compared to native aequorin, making them suitable for extended imaging applications in vivo. The half-life of bioluminescence emission was significantly increased, facilitating better visualization in experimental settings .
Case Study 2: Biocatalytic Synthesis
In another study, 4-bromophenylalanine was synthesized through biocatalytic methods using engineered Pseudomonas species. The research highlighted how varying reaction conditions could optimize yield and enantiomeric excess, showcasing the compound's utility in synthetic biology .
Research Findings
Recent findings have illustrated various aspects of the biological activity of 4-bromophenylalanine:
- Amino Acid Derivatives : The compound has been noted for its ergogenic properties, influencing physical performance and recovery post-exercise. Its role as an amino acid supplement has been documented in sports science literature .
- Enzyme Interaction : Studies have shown that 4-bromophenylalanine can modulate enzyme activity, potentially affecting metabolic pathways relevant to drug metabolism and efficacy .
Table 1: Bioluminescence Properties of Aequorin Variants
Variant | Bioluminescence Half-Life (s) | Emission Wavelength (nm) |
---|---|---|
Native Aequorin | 0.5 | 470 |
Aequorin with 4-Bromophenylalanine | 60 | 500 |
Aequorin with double substitution (IodoPhe) | 60 | 580 |
Table 2: Biocatalytic Synthesis Yields
Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
6 M NH₄OH at pH 10 | 30.2 | >99 |
Ammonium Carbamate (2 M) | 20.6 | >95 |
Properties
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMPXZZFAPLFZ-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.